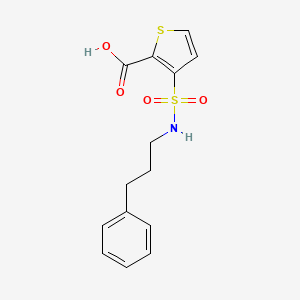
3-(3-Phenylpropylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpropylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as TPPTC and has been synthesized using various methods.
作用機序
The mechanism of action of TPPTC is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. TPPTC has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. The compound has also been shown to inhibit the activity of NF-κB, a protein that plays a role in inflammation.
Biochemical and Physiological Effects:
TPPTC has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. TPPTC has also been reported to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of arthritis and colitis, TPPTC has been found to reduce inflammation and tissue damage. Additionally, the compound has been shown to reduce the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of TPPTC is its potential therapeutic applications. The compound has been found to have anticancer, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, there are also limitations to using TPPTC in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of TPPTC is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on TPPTC. One area of focus could be to further investigate the mechanism of action of the compound. Understanding how TPPTC inhibits the activity of histone deacetylases and NF-κB could provide insights into its potential therapeutic applications. Another area of research could be to study the effects of TPPTC in combination with other drugs. The compound has been shown to enhance the effects of certain chemotherapy drugs, which suggests that it could be used in combination therapy. Additionally, further studies could be conducted to optimize the synthesis method of TPPTC and to improve its solubility in water.
Conclusion:
In conclusion, TPPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been found to have anticancer, anti-inflammatory, and antiviral properties. TPPTC has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. The compound has various advantages and limitations for lab experiments, and there are several future directions for research on TPPTC.
合成法
The synthesis of TPPTC has been reported using various methods. One of the most commonly used methods involves the reaction of 3-bromothiophene-2-carboxylic acid with 3-phenylpropylamine and sodium sulfamate in the presence of a palladium catalyst. The reaction yields TPPTC as a white solid. Other synthesis methods involve the use of different reagents and catalysts.
科学的研究の応用
TPPTC has been extensively studied for its potential therapeutic applications. Research has shown that the compound has anticancer, anti-inflammatory, and antiviral properties. TPPTC has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, TPPTC has been reported to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
3-(3-phenylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-14(17)13-12(8-10-20-13)21(18,19)15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10,15H,4,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRPGRHHYLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)